

Molidustat cost-effectiveness analysis versus standard anemia treatments

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Molidustat

CAS No.: 1154028-82-6

Cat. No.: S548066

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Clinical and Cost Profile Comparison

The table below summarizes the key comparative data for **molidustat** against standard ESAs.

Parameter	Molidustat	Erythropoiesis-Stimulating Agents (ESAs)	Remarks & Comparative Data
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| **📈 Efficacy (Hb Response)** | **Non-dialysis (NDD) patients:** Superior to placebo and slightly superior to ESAs [1] [2]. **Dialysis (DD) patients:** Non-inferior to ESAs [1] [2]. | Standard of care, effective in increasing Hb levels [1]. | In NDD patients, Hb increase with **molidustat** was **0.25 g/dL greater** than with ESAs (95% CI: 0.09 to 0.40) [1] [2]. | | **Cost-Effectiveness** | **Significant cost savings** over a 5-year period [3]. | Higher cumulative costs [3]. | 5-year savings with **molidustat**: **£30,420–£38,480** (approx. \$38,000–\$48,000 USD) compared to epoetin [3]. | | **★ Patient Satisfaction** | **Higher scores** in convenience domains [4]. | Lower convenience scores due to injection-based administration [4]. | Oral dosing of **molidustat** favored over subcutaneous injections of darbepoetin alfa [4]. | | **Impact on Iron Metabolism** | **Lowers hepcidin**, improves iron utilization [1] [3]. | Can elevate hepcidin, impairing iron use [1]. | In NDD patients, **molidustat** reduced hepcidin significantly more than ESAs (MD = -24.51, 95% CI: -29.12 to -19.90) [1] [2]. | | **Safety Profile** | **No significant difference** vs. ESAs in SAEs, death, or cardio-related events [1] [2]. |

Associated with risks of hypertension and thromboembolism [3]. | One meta-analysis noted an **increased risk of CKD worsening** with **molidustat** (RR 1.79, 95% CI: 1.03 to 3.10), requiring further study [5]. |

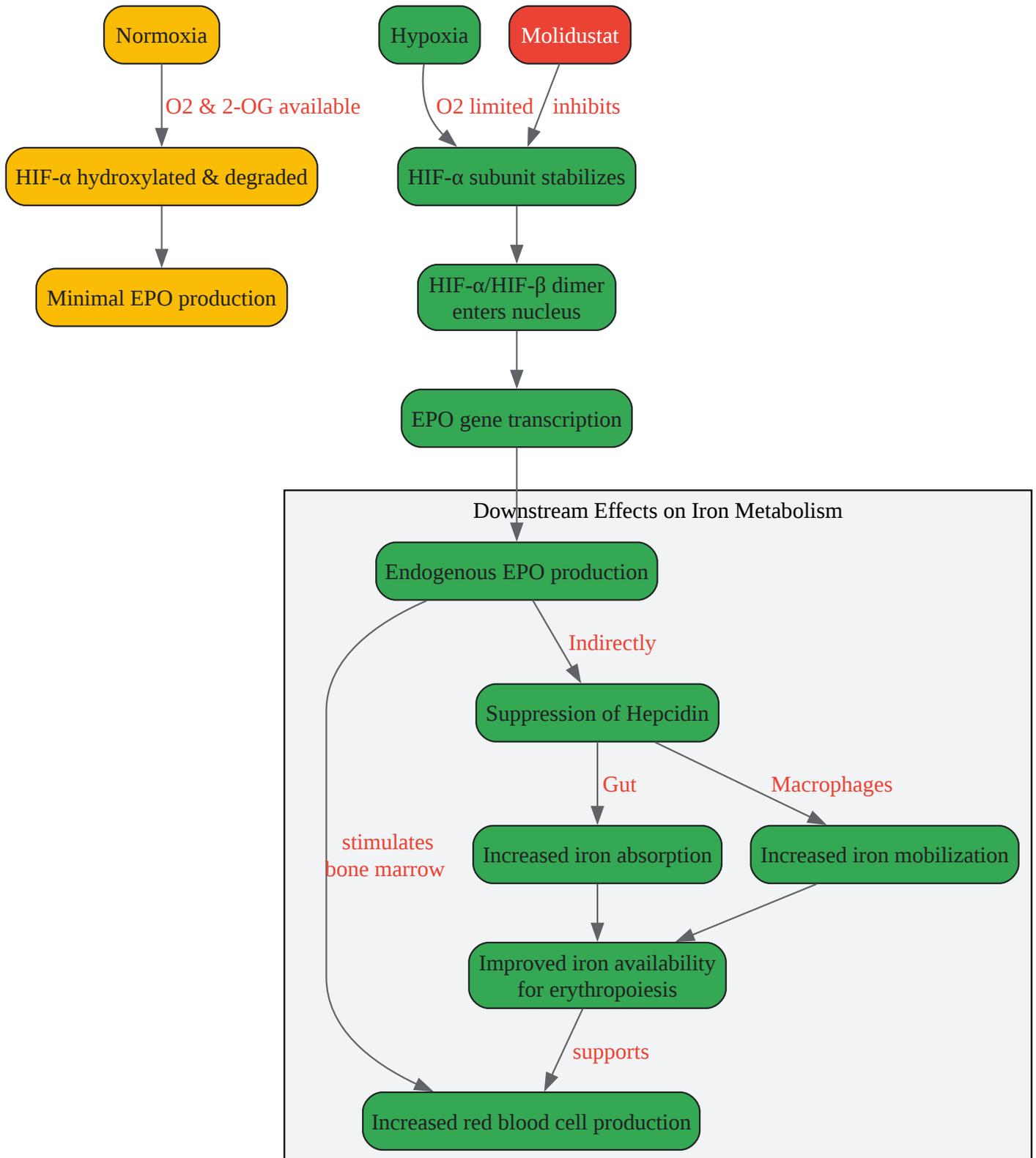
Experimental Data and Methodologies

For researchers, the key experimental designs from which this data is derived are summarized below.

- Study Type: **Systematic review and meta-analysis of six Randomized Controlled Trials (RCTs)** [1] [2] [5].
- Patient Population: **A total of ~2,025** eligible participants with CKD, including both dialysis-dependent (DD) and non-dialysis-dependent (NDD) patients [1] [2].
- Intervention & Comparator:
 - **Intervention:** Oral **molidustat** (dose and frequency as per original trials) [1].
 - **Comparator:** Either a placebo or a standard ESA (e.g., darbepoetin alfa) [1] [4].
- Primary Efficacy Endpoint: Mean change in hemoglobin (Hb) level from baseline to the end of the study period [1] [2].
- Secondary Endpoints:
 - Changes in iron metabolism markers: serum iron, ferritin, TSAT, TIBC, and hepcidin [1] [2].
 - Safety outcomes: Incidence of Serious Adverse Events (SAEs), major adverse cardiovascular events (MACE), and mortality [1] [5].
- Analysis Method: **For continuous outcomes (e.g., Hb change), the Mean Difference (MD)** with a 95% confidence interval (CI) was pooled using inverse variance methods. For dichotomous outcomes (e.g., adverse events), the **Odds Ratio (OR)** was used. A random-effects model was applied if heterogeneity was high ($I^2 > 50%$) [1] [5].

Mechanism of Action: HIF Pathway Stabilization

Molidustat is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). Its novel mechanism of action, which mimics a physiological response to hypoxia, is outlined below.



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This diagram illustrates how **molidustat** stabilizes HIF- α , leading to increased erythropoietin production and improved iron bioavailability, addressing the two main drivers of anemia in CKD [1] [3].

Key Insights for Researchers

- **Economic Advantage:** The significant cost savings make **molidustat** a compelling option for healthcare systems, though formal cost-effectiveness analyses using metrics like ICERs are needed to confirm this across different settings [3].
- **Patient-Centered Care:** The oral route and higher treatment satisfaction address important aspects of long-term disease management in non-dialysis patients [4].
- **Differentiated Efficacy:** The superior Hb response in NDD patients and the beneficial effect on iron metabolism highlight its potential as a first-line treatment in this subgroup [1] [3].
- **Safety Monitoring:** The potential signal for CKD progression requires careful monitoring in clinical practice and further investigation in post-marketing studies and phase IV trials like DREAM-CKD [3] [5].

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To cite this document: Smolecule. [Molidustat cost-effectiveness analysis versus standard anemia treatments]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b548066#molidustat-cost-effectiveness-analysis-versus-standard-anemia-treatments>]

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